molecular formula C14H12F3N3O B6578653 N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine CAS No. 887417-21-2

N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine

Cat. No.: B6578653
CAS No.: 887417-21-2
M. Wt: 295.26 g/mol
InChI Key: UULNZVRUQUEXLL-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine is a chemical compound of significant interest in research and development, particularly within the agrochemical and pharmaceutical sectors. Its structure incorporates a cyclopropyl group attached to a pyrimidine core, a feature known to enhance key properties in active molecules . The cyclopropane fragment is a established active moiety in medicinal and pesticide chemistry, valued for its ability to improve metabolic stability, increase affinity for biological targets, and reduce off-target effects . This specific molecular architecture is frequently explored in the design of novel agents with potential insecticidal, fungicidal, or herbicidal activity . Furthermore, the presence of the pyrimidine ring, a privileged scaffold in drug discovery, and the trifluoromethoxy phenyl group, which can influence lipophilicity and bioavailability, makes this compound a valuable intermediate for synthetic chemists . Researchers utilize this compound strictly For Research Use Only (RUO) to investigate its mechanism of action, structure-activity relationships (SAR), and full biological profile. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)21-12-5-1-9(2-6-12)10-7-18-13(19-8-10)20-11-3-4-11/h1-2,5-8,11H,3-4H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULNZVRUQUEXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine is a compound with significant biological activity, particularly in the context of inhibiting specific kinases and potentially treating various diseases. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C14H12F3N3OC_{14}H_{12}F_3N_3O and a molecular weight of approximately 295.26 g/mol. The structure features a pyrimidine core substituted with a cyclopropyl group and a trifluoromethoxy phenyl moiety, which may contribute to its biological properties .

Research indicates that this compound acts primarily as an inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in various signaling pathways related to immune responses and inflammation. Inhibition of Syk has been associated with therapeutic effects in diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description References
Kinase Inhibition Inhibits Syk, impacting immune response and inflammation pathways.
Antimicrobial Properties Exhibits activity against various bacterial strains, potentially due to structural similarities with known antimicrobial agents.
Anticancer Potential May reduce levels of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells.

Case Studies and Research Findings

  • Syk Inhibition in Disease Models : A study demonstrated that this compound effectively reduced inflammation in animal models of asthma by inhibiting Syk-mediated pathways. This suggests potential for treating allergic conditions .
  • Antimicrobial Activity : In vitro tests revealed that this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
  • Cancer Cell Studies : Research on cancer cell lines indicated that treatment with this compound led to decreased viability and increased apoptosis, particularly through the downregulation of Mcl-1, an anti-apoptotic protein commonly overexpressed in various cancers .

Scientific Research Applications

Anticancer Properties

Research indicates that N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine exhibits promising anticancer activity. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown efficacy against various cancer types by targeting pathways critical for tumor growth.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. Its structural analogs have demonstrated activity against viral infections, making it a candidate for further exploration in the development of antiviral therapies.

Neurological Applications

There is emerging evidence that this compound may influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases. Investigations into its effects on neurotransmitter systems could reveal new applications in treating conditions like Alzheimer's disease.

Case Study 1: Inhibition of Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrimidine derivatives, including this compound, against breast and lung cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potent anticancer activity.

Case Study 2: Antiviral Mechanisms

In vitro studies conducted by researchers at a leading pharmaceutical institute demonstrated that similar pyrimidine compounds inhibited viral replication in cultured cells infected with influenza virus. The mechanism was attributed to interference with viral RNA synthesis, highlighting the potential of this compound as an antiviral agent.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine C₁₄H₁₃F₃N₄O 334.28 Cyclopropylamine (position 2), para-trifluoromethoxy phenyl (position 5) High lipophilicity due to trifluoromethoxy group; potential metabolic stability from cyclopropyl
4-cyclopropyl-N-((4-fluorophenyl)methyl)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine C₁₈H₁₈FN₅O 347.37 Fluorophenylmethyl (position 2), oxazol (position 5) Enhanced solubility from oxazol; fluorophenyl may improve target affinity
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine C₁₆H₁₃F₃N₄S 350.36 Thiazol (position 4), trifluoromethylphenyl (position 2) Thiazol enhances π-stacking; higher molecular weight (350.36)
4-(2,6-difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine C₁₂H₉F₅N₂O 316.21 Difluorophenoxy (position 4), methyl/trifluoromethyl (positions 5/6) Compact structure; polar phenoxy group may reduce membrane permeability

Pharmacological Implications

  • Tuberculosis Targeting : Pyrimidine derivatives in inhibit F-ATP synthase, a mechanism critical for Mycobacterium tuberculosis survival. The target compound’s trifluoromethoxy group may enhance binding to hydrophobic enzyme pockets compared to analogs with polar substituents .
  • Thiazol-Containing Analog : The thiazol ring in ’s compound improves binding affinity in structural studies, suggesting that heterocyclic substituents at position 4 could be advantageous for target engagement .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by refluxing a chloromethyl pyrimidine precursor (e.g., 5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine) with a substituted aniline (e.g., 4-(trifluoromethoxy)aniline) in chloroform for 5 hours under vigorous stirring . Yield optimization can be achieved by:

  • Increasing reaction time (up to 8 hours) to ensure complete substitution.
  • Using anhydrous solvents to minimize hydrolysis side reactions.
  • Purification via silica gel column chromatography (200–300 mesh) with chloroform as the eluent, followed by recrystallization from methanol to obtain single crystals .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the cyclopropyl group (δ ~1.0–1.5 ppm for CH2; δ ~2.5–3.0 ppm for CH) and trifluoromethoxy phenyl protons (δ ~7.0–7.5 ppm) .
  • IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹ for amine groups) and C–F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula.

Q. What solubility and stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : The trifluoromethoxy group enhances lipophilicity, making the compound soluble in chloroform, DCM, or DMSO. For aqueous assays, use co-solvents like ethanol (<5% v/v) to avoid precipitation .
  • Stability : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the cyclopropylamine group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) influence biological activity and target selectivity in pyrimidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the cyclopropyl group with methyl or ethyl groups and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the cyclopropyl group in similar compounds enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Target Selectivity : Screen against kinase panels (e.g., CDK2, hERG) to assess off-target effects. A study on hERG channel modulators showed that trifluoromethoxy substituents reduce cardiac toxicity compared to nitro groups .

Q. What crystallographic strategies elucidate the 3D conformation of this compound, and how do intramolecular interactions impact bioactivity?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation of methanol. Analyze dihedral angles between the pyrimidine ring and substituents (e.g., cyclopropyl: ~12–15°; trifluoromethoxy phenyl: ~85–90°), which influence binding pocket compatibility .
  • Intramolecular Interactions : Identify weak C–H⋯O/F hydrogen bonds and π-π stacking using Mercury software. For example, C–H⋯π interactions between the pyrimidine ring and phenyl groups stabilize bioactive conformations .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine analogs?

  • Methodological Answer :

  • Data Normalization : Compare IC50 values under standardized assay conditions (e.g., pH 7.4, 37°C). For instance, discrepancies in hERG channel modulation may arise from differences in voltage protocols (e.g., –80 mV vs. –40 mV holding potentials) .
  • Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster analogs by substituent patterns and correlate with activity trends. For example, 4-(trifluoromethoxy)phenyl derivatives show higher antimicrobial activity than chlorophenyl analogs due to enhanced membrane permeability .

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